N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a 2-hydroxyethyl group to a benzenesulfonamide scaffold substituted at the para-position with a 2,5-dioxopyrrolidin ring.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7S/c23-16(13-1-6-17-18(11-13)29-10-9-28-17)12-21-30(26,27)15-4-2-14(3-5-15)22-19(24)7-8-20(22)25/h1-6,11,16,21,23H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGFDCPIQUGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 396.44 g/mol. The structure includes a sulfonamide group, a dioxin moiety, and a pyrrolidine ring, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. Common methods include:
- Formation of the Dioxin Ring : Utilizing dihydrobenzo[b][1,4]dioxin as a starting material.
- Nucleophilic Substitution : Introducing hydroxyethyl and pyrrolidine groups through nucleophilic attack on activated substrates.
- Sulfonamide Formation : Reacting amines with sulfonyl chlorides to form the sulfonamide bond.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzenesulfonamides have been shown to inhibit tumor growth in various cancer cell lines:
- Mechanism of Action : Many benzenesulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes involved in tumor metabolism.
- Case Study : A study found that a related sulfonamide derivative demonstrated an IC50 value of 0.5 µM against breast cancer cells (MCF-7) .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- In Vitro Studies : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Activity Spectrum : One study reported that derivatives exhibited bacteriostatic effects at concentrations as low as 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 0.5 | MCF-7 (Breast Cancer) |
| Compound B | Antimicrobial | 100 | S. aureus |
| Compound C | Antimicrobial | 200 | E. coli |
Safety and Toxicology
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with sulfonamide groups. The structural formula is characterized by the presence of a sulfonamide moiety linked to a dihydrobenzo compound and a pyrrolidine derivative. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cancer cell apoptosis, particularly in tumors with BRCA mutations .
- Case Studies : In vitro studies have shown that similar sulfonamide derivatives can induce cytotoxicity in various cancer cell lines, including breast and prostate cancer cells. The combination of these compounds with traditional chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound:
- Alzheimer's Disease : Research indicates that derivatives of this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. By inhibiting AChE activity, these compounds could potentially enhance cholinergic neurotransmission and improve cognitive function in affected individuals .
Therapeutic Applications
The therapeutic applications of this compound are promising:
| Application Area | Potential Benefits |
|---|---|
| Oncology | Induction of cancer cell death through PARP inhibition |
| Neurology | Neuroprotection via AChE inhibition |
| Anti-inflammatory | Reduction of oxidative stress and inflammation markers |
Comparison with Similar Compounds
Core Structural Features
Common features among analogs include:
- Dihydrobenzodioxin backbone : Present in all analogs (e.g., ), enhancing π-π stacking and hydrophobic interactions.
- Sulfonamide group : A key pharmacophore in bioactive molecules, often targeting enzymes or receptors (e.g., carbonic anhydrase, sulfonylurea receptors) .
Key differences in substituents:
Physicochemical Properties
- Hydrogen-Bonding Capacity : The target compound’s 2,5-dioxopyrrolidin group introduces two additional hydrogen-bond acceptors (keto groups), enhancing target binding compared to fluorine or methyl substituents .
- Metabolic Stability : Fluorine (in ) and electron-withdrawing groups (e.g., sulfonamide) generally resist oxidative metabolism, whereas the hydroxyethyl linker in the target compound could be a site for glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
